
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 7th position and the trione functional groups make this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione typically involves multiple steps. One common method involves the bromination of 1,2,3,4-tetrahydroisoquinoline, followed by oxidation to introduce the trione functional groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The trione groups can be reduced to hydroxyl groups, or further oxidized under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while reduction reactions can produce dihydroxy derivatives.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and trione groups, making it less reactive in certain chemical reactions.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the trione groups, affecting its chemical properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline-1,3,4-trione:
The presence of the bromine atom and trione groups in this compound makes it unique and valuable for various research applications.
Properties
IUPAC Name |
7-bromoisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-4-1-2-5-6(3-4)8(13)11-9(14)7(5)12/h1-3H,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGQFZYSIWVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol](/img/structure/B8071391.png)
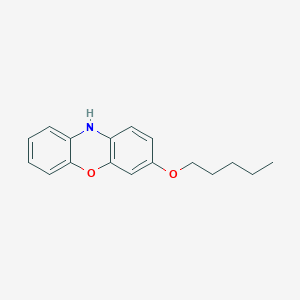
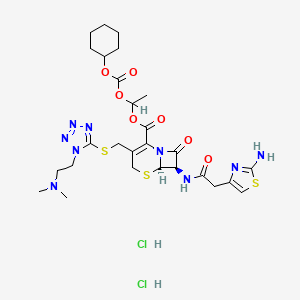
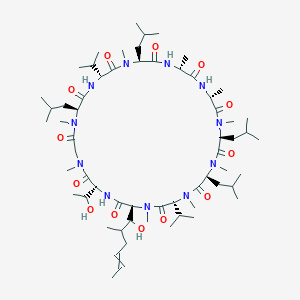


![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8071422.png)
![calcium;3-oxo-4-[(1-sulfonatonaphthalen-2-yl)hydrazinylidene]naphthalene-2-carboxylate](/img/structure/B8071428.png)
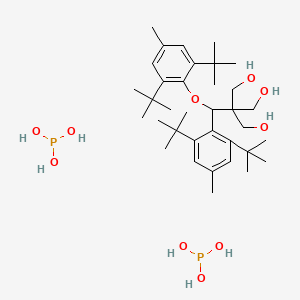

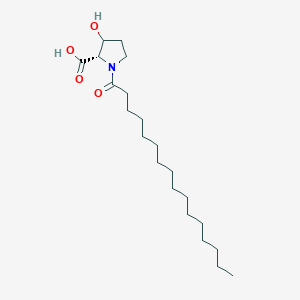
![sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate](/img/structure/B8071457.png)
![Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8071479.png)

